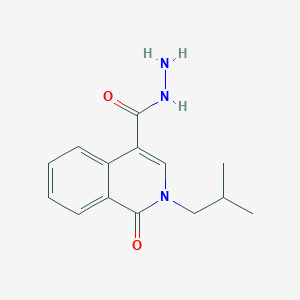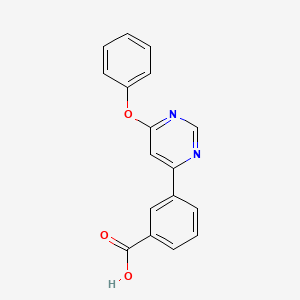![molecular formula C14H10BrFN4O B1387371 3-bromo-N-(2-fluorofenil)-2-metilpirazolo[1,5-c]pirimidin-5-carboxamida CAS No. 1170190-27-8](/img/structure/B1387371.png)
3-bromo-N-(2-fluorofenil)-2-metilpirazolo[1,5-c]pirimidin-5-carboxamida
Descripción general
Descripción
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H10BrFN4O and its molecular weight is 349.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha informado que los derivados de pirazolo[1,5-c]pirimidina exhiben significativas propiedades antimicrobianas. Estos compuestos se pueden sintetizar para atacar una variedad de cepas microbianas, lo que podría llevar al desarrollo de nuevos antibióticos .
Actividad Antitumoral y Antileucémica
El andamiaje de pirazolo[1,5-c]pirimidina es conocido por sus actividades antitumorales y antileucémicas. La investigación indica que las modificaciones a esta estructura central pueden mejorar su eficacia contra ciertos tipos de células cancerosas .
Antagonismo del Receptor de Adenosina
Los derivados de pirazolo[1,5-c]pirimidina, como el compuesto en cuestión, se han encontrado que son antagonistas potentes y selectivos de los receptores de adenosina A3, A2A y A2B humanos. Esto sugiere posibles aplicaciones en el tratamiento de enfermedades relacionadas con estos receptores, como las enfermedades inflamatorias y cardiovasculares .
Síntesis de Nuevos Compuestos Heterocíclicos
El compuesto sirve como precursor en la síntesis de nuevos compuestos heterocíclicos. Estos compuestos novedosos pueden tener diversas aplicaciones, incluyendo como intermediarios en la síntesis orgánica o como compuestos líderes en el descubrimiento de fármacos .
Efecto Inhibitorio sobre las Quinasas
Los derivados de pirazolo[1,5-c]pirimidina han mostrado buenos efectos inhibitorios sobre las quinasas con valores de IC50 comparables a los de los inhibidores conocidos. Esto apunta a su posible uso en terapias contra el cáncer dirigidas .
Reacciones Catalizadas por Paladio
Los sustituyentes bromo y flúor en el anillo de pirazolo[1,5-c]pirimidina lo convierten en un sustrato adecuado para reacciones de acoplamiento cruzado catalizadas por paladio. Esta aplicación es valiosa en el campo de la química medicinal para la construcción de moléculas complejas .
Propiedades
IUPAC Name |
3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN4O/c1-8-13(15)12-6-11(17-7-20(12)19-8)14(21)18-10-5-3-2-4-9(10)16/h2-7H,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOLMSZGMNMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC(=CC2=C1Br)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1387292.png)

![4-[(5-Nitropyridin-2-yl)oxy]benzoic acid](/img/structure/B1387294.png)

![4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387296.png)
![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)

![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)

![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)
![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)

